

Application Notes and Protocols: Itraconazole

Molecular Docking with Fungal Enzymes

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Compound of Interest

Compound Name: Itraconazole

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These application notes provide a comprehensive overview of the molecular docking of **itraconazole** with its primary fungal enzyme target, lanosterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This document includes collated quantitative data from various studies, detailed protocols for performing molecular docking simulations, and methods for in vitro validation.

Introduction to Itraconazole and its Fungal Target

Itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of fungal infections.[1][2] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, **itraconazole** compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. The high affinity of **itraconazole** for fungal CYP51 compared to its human counterpart is a key factor in its therapeutic efficacy.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various molecular docking and in vitro studies of **itraconazole** with fungal CYP51. This data provides insights into the binding affinity and inhibitory potential of **itraconazole** against its target.

Table 1: Molecular Docking and Binding Energy Data for **Itraconazole** with Fungal CYP51

Fungal Species	PDB ID of CYP51	Docking Software/Method	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	Reference
Candida albicans	5V5Z	Glide (Schrödinger)	-11.511	-	[3]
Candida albicans	4LXJ	AutoDock Vina	-9.3 (with PIK3R1)	-	
Candida spp.	Homology Models	AutoDock Vina	-6.11 to -9.43	-	[5]
Zebrafish (model)	Homology Model	AutoDock	-	-9.7	[6]
Candida albicans	Not Specified	MM-GBSA	-	-15 to -55 (typical range)	[7]

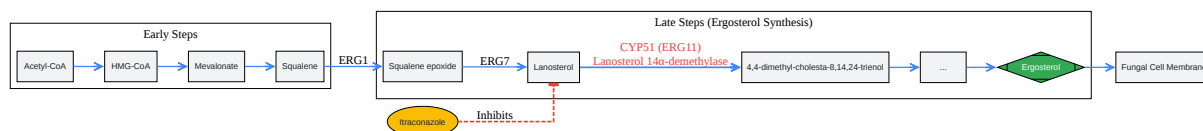
Table 2: In Vitro Inhibition and Binding Affinity Data for **Itraconazole** against Fungal CYP51

Fungal Species/System	Assay Type	Parameter	Value	Reference
Candida albicans	CYP51 Reconstitution Assay	IC ₅₀	1.2 - 1.3 μ M	[8]
Malassezia globosa	Spectral Titration	Kd	2 \pm 1 nM	[9]
Trichophyton rubrum	Spectral Titration	Kd	53 nM	[9]
Candida albicans	CYP51 Activity Assay	IC ₅₀	7.6 nM	[8]
Trypanosoma cruzi	Fluorescence-based Inhibition Assay	IC ₅₀	0.029 μ M	[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the ergosterol biosynthesis pathway inhibited by **itraconazole** and the general workflow for molecular docking studies.

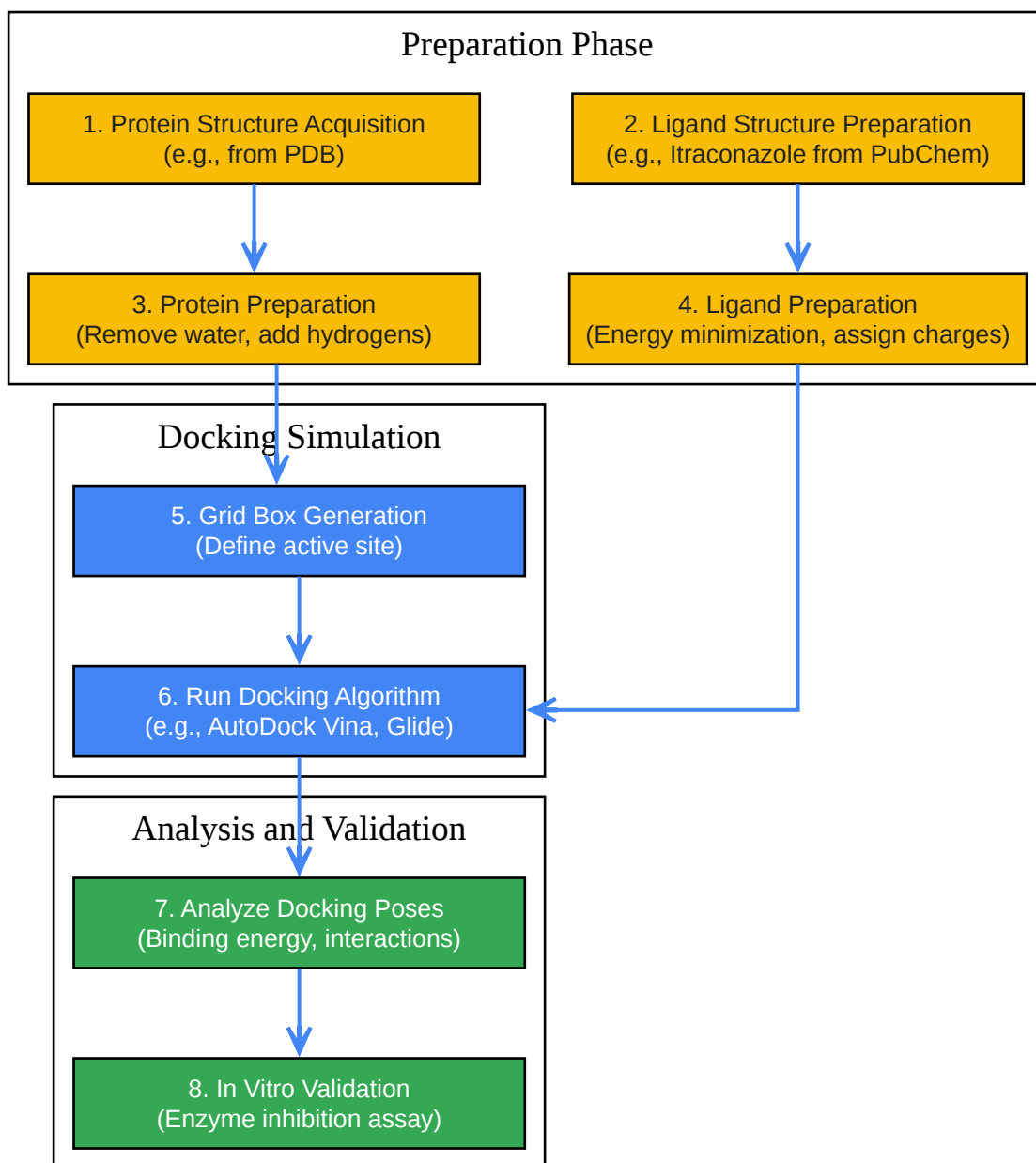
Ergosterol Biosynthesis Pathway and Itraconazole's Point of Inhibition



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Ergosterol biosynthesis pathway showing **Itraconazole**'s inhibition of CYP51.

General Molecular Docking Workflow



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A generalized workflow for molecular docking studies.

Experimental Protocols

The following are detailed protocols for performing molecular docking of **itraconazole** with fungal CYP51 using commonly cited software, and for the subsequent in vitro validation of the docking results.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking **itraconazole** to a fungal CYP51 protein structure.

I. Software and Prerequisites:

- AutoDock Tools (ADT): For preparing protein and ligand files.
- AutoDock Vina: The docking engine.
- PyMOL or Chimera: For visualization.
- Protein Structure: Download the desired fungal CYP51 PDB file (e.g., 5V5Z for *C. albicans* CYP51) from the Protein Data Bank.
- Ligand Structure: Download the 3D structure of **itraconazole** in SDF format from PubChem (CID 55283).^[1]

II. Protein Preparation:

- Launch AutoDock Tools (ADT).
- Load the CYP51 PDB file (File > Read Molecule).
- Remove water molecules (Edit > Delete Water).
- Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
- Add Kollman charges to the protein (Grid > Macromolecule > Choose). Select the protein and click "Select Molecule". ADT will automatically add charges.
- Save the prepared protein in PDBQT format (File > Save > Write PDBQT).

III. Ligand Preparation:

- Open the **itraconazole** SDF file in a molecular viewer like PyMOL.
- Save the **itraconazole** structure as a PDB file.

- In ADT, load the **itraconazole** PDB file (Ligand > Input > Open).
- Define the root and rotatable bonds for the ligand (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions).
- Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

IV. Grid Box Generation:

- In ADT, with the prepared protein loaded, go to Grid > Grid Box.
- A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of CYP51. The active site is typically located near the heme group.
- Note the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

V. Docking Execution:

- Create a configuration file (e.g., conf.txt) with the following information:
- Open a terminal or command prompt and navigate to the directory containing your files.
- Execute AutoDock Vina with the following command: `vina --config conf.txt --log log.txt`

VI. Results Analysis:

- The output file docking_results.pdbqt will contain the docked poses of **itraconazole**, ranked by binding affinity (in kcal/mol).
- Visualize the docked poses in PyMOL or Chimera by loading both the prepared protein PDBQT and the docking_results.pdbqt file.
- Analyze the interactions (hydrogen bonds, hydrophobic interactions) between **itraconazole** and the active site residues of CYP51.

Protocol for Molecular Docking using Schrödinger Glide

This protocol provides a general workflow for docking using the Schrödinger software suite.

I. Software and Prerequisites:

- Schrödinger Suite (Maestro, LigPrep, Protein Preparation Wizard, Glide): A commercial software package.[\[11\]](#)
- Protein and ligand structures as described for AutoDock Vina.

II. Protein and Ligand Preparation:

- Import the CYP51 PDB structure into Maestro.
- Use the Protein Preparation Wizard to prepare the protein. This includes assigning bond orders, adding hydrogens, creating disulfide bonds, removing waters, and performing a restrained minimization.
- Import the **itraconazole** structure.
- Use LigPrep to generate low-energy conformers of **itraconazole**, correct ionization states at a physiological pH, and generate tautomers.[\[12\]](#)

III. Receptor Grid Generation:

- With the prepared protein, open the Receptor Grid Generation panel in Glide.
- Define the active site by selecting the co-crystallized ligand (if present) or by manually selecting residues in the active site to define the center of the grid box.
- Generate the grid file.

IV. Ligand Docking:

- Open the Ligand Docking panel in Glide.
- Select the previously generated grid file.
- Select the prepared **itraconazole** ligand file.

- Choose the docking precision (e.g., SP for standard precision or XP for extra precision).[\[13\]](#)
- Run the docking job.

V. Results Analysis:

- The results will be available in the Maestro project table.
- Analyze the GlideScore, docking score, and other energy terms.
- Visualize the docked poses and interactions within the Maestro interface.

Protocol for In Vitro CYP51 Inhibition Assay

This protocol describes a fluorescence-based assay to validate the inhibitory effect of **itraconazole** on CYP51 activity.[\[10\]](#)[\[14\]](#)

I. Materials and Reagents:

- Recombinant fungal CYP51 enzyme.
- CYP reductase.
- Fluorescent substrate (e.g., a derivative of 7-benzyloxy-4-(trifluoromethyl)-coumarin that is a substrate for CYP51).
- NADPH (cofactor).
- **Itaconazole** stock solution (in DMSO).
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
- 96-well black microplates.
- Fluorescence plate reader.

II. Assay Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and CYP reductase in each well of the microplate.
- Add varying concentrations of **itraconazole** (and a DMSO control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorescent substrate and NADPH to each well.
- Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product. The reaction is the O-dealkylation of the substrate, leading to a fluorescent product.
- The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

III. Data Analysis:

- Calculate the percentage of inhibition for each **itraconazole** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **itraconazole** concentration.
- Determine the IC₅₀ value (the concentration of **itraconazole** that causes 50% inhibition of CYP51 activity) by fitting the data to a dose-response curve.

Conclusion

The molecular docking of **itraconazole** with fungal CYP51 is a well-established paradigm in antifungal drug research. The quantitative data consistently demonstrates a high binding affinity and potent inhibitory activity. The provided protocols offer a framework for researchers to conduct their own in silico and in vitro investigations into the interaction of **itraconazole** and other potential antifungal compounds with this critical fungal enzyme. The combination of computational and experimental approaches is essential for the validation of potential drug candidates and for furthering our understanding of the molecular basis of antifungal drug action.

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